![molecular formula C20H16ClNO2 B5696273 3-[5-(2-chlorophenyl)-2-furyl]-N-(4-methylphenyl)acrylamide CAS No. 853348-47-7](/img/structure/B5696273.png)
3-[5-(2-chlorophenyl)-2-furyl]-N-(4-methylphenyl)acrylamide
Overview
Description
3-[5-(2-chlorophenyl)-2-furyl]-N-(4-methylphenyl)acrylamide, also known as CFA, is a chemical compound that has been widely studied in scientific research. It is a potent and selective inhibitor of the protein kinase C (PKC) family of enzymes, which play important roles in various biological processes. The synthesis method of CFA, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of research will be discussed in
Mechanism of Action
3-[5-(2-chlorophenyl)-2-furyl]-N-(4-methylphenyl)acrylamide exerts its effects by selectively inhibiting the activity of PKC enzymes, which play important roles in cellular signaling pathways. PKCs are involved in various cellular processes, including cell proliferation, differentiation, and apoptosis, and their dysregulation has been implicated in the development and progression of many diseases. By inhibiting PKC activity, 3-[5-(2-chlorophenyl)-2-furyl]-N-(4-methylphenyl)acrylamide can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
3-[5-(2-chlorophenyl)-2-furyl]-N-(4-methylphenyl)acrylamide has been shown to have a variety of biochemical and physiological effects in different cell types and tissues. In cancer cells, 3-[5-(2-chlorophenyl)-2-furyl]-N-(4-methylphenyl)acrylamide can induce cell cycle arrest and apoptosis, as well as inhibit cell migration and invasion. In pancreatic beta cells, 3-[5-(2-chlorophenyl)-2-furyl]-N-(4-methylphenyl)acrylamide has been found to enhance insulin secretion and protect against oxidative stress. In neurons, 3-[5-(2-chlorophenyl)-2-furyl]-N-(4-methylphenyl)acrylamide has been shown to reduce inflammation and oxidative stress, as well as to promote neuronal survival and differentiation.
Advantages and Limitations for Lab Experiments
3-[5-(2-chlorophenyl)-2-furyl]-N-(4-methylphenyl)acrylamide has several advantages as a research tool, including its high potency and selectivity for PKC enzymes, as well as its ability to modulate various cellular processes. However, there are also some limitations to its use in lab experiments. 3-[5-(2-chlorophenyl)-2-furyl]-N-(4-methylphenyl)acrylamide can be toxic at high concentrations and may have off-target effects on other enzymes or signaling pathways. Additionally, its effects may vary depending on the cell type or tissue being studied.
Future Directions
There are several future directions for research on 3-[5-(2-chlorophenyl)-2-furyl]-N-(4-methylphenyl)acrylamide and its potential therapeutic applications. One area of interest is the development of more potent and selective PKC inhibitors based on the structure of 3-[5-(2-chlorophenyl)-2-furyl]-N-(4-methylphenyl)acrylamide. Another area of research is the investigation of 3-[5-(2-chlorophenyl)-2-furyl]-N-(4-methylphenyl)acrylamide's effects on other signaling pathways and cellular processes, which may provide insights into its broader biological functions. Additionally, clinical trials are needed to evaluate the safety and efficacy of 3-[5-(2-chlorophenyl)-2-furyl]-N-(4-methylphenyl)acrylamide as a therapeutic agent in humans.
Synthesis Methods
The synthesis of 3-[5-(2-chlorophenyl)-2-furyl]-N-(4-methylphenyl)acrylamide involves several steps, starting with the reaction of 2-chlorobenzaldehyde with furan-2-carboxaldehyde to produce 5-(2-chlorophenyl)-2-furfural. This compound is then reacted with 4-methylaniline to form the intermediate 3-[5-(2-chlorophenyl)-2-furyl]-N-(4-methylphenyl)acrylamide, which is subsequently purified by column chromatography.
Scientific Research Applications
3-[5-(2-chlorophenyl)-2-furyl]-N-(4-methylphenyl)acrylamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurological disorders. It has been shown to exhibit anti-tumor activity in multiple cancer cell lines, including prostate, breast, and lung cancer cells. 3-[5-(2-chlorophenyl)-2-furyl]-N-(4-methylphenyl)acrylamide has also been found to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes, as well as to protect against neuronal damage in models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
(E)-3-[5-(2-chlorophenyl)furan-2-yl]-N-(4-methylphenyl)prop-2-enamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO2/c1-14-6-8-15(9-7-14)22-20(23)13-11-16-10-12-19(24-16)17-4-2-3-5-18(17)21/h2-13H,1H3,(H,22,23)/b13-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUIAHLKQMWIICZ-ACCUITESSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C=CC2=CC=C(O2)C3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(O2)C3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-(2-Chlorophenyl)furan-2-yl)-N-(p-tolyl)acrylamide | |
CAS RN |
853348-47-7 | |
Record name | 3-(5-(2-CHLOROPHENYL)-2-FURYL)-N-(4-METHYLPHENYL)-2-PROPENAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.